molecular formula C15H12ClFN2O2 B6075441 N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamide

N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamide

Cat. No. B6075441
M. Wt: 306.72 g/mol
InChI Key: JQHIYCUNKZOVNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamide, also known as CFTR-Inhibitor-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The CFTR protein is responsible for regulating chloride ion transport across epithelial cells, and mutations in the CFTR gene lead to cystic fibrosis, a life-threatening genetic disease. CFTR-Inhibitor-172 has been extensively studied as a tool compound for investigating the function of CFTR and its role in disease.

Mechanism of Action

N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamideor-172 binds to the CFTR protein and inhibits its function as a chloride ion channel. It does this by blocking the ATP-binding site of the protein, which is necessary for its activity. By inhibiting CFTR function, N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamideor-172 can be used to study the effects of CFTR mutations and to investigate potential therapies for cystic fibrosis.
Biochemical and physiological effects:
N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamideor-172 has been shown to inhibit CFTR-mediated chloride transport in various cell types. It has also been shown to reduce airway surface liquid volume in human airway epithelial cells, which is a hallmark of cystic fibrosis. In addition, N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamideor-172 has been shown to reduce mucus secretion in mouse airways, which is another characteristic of cystic fibrosis.

Advantages and Limitations for Lab Experiments

N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamideor-172 is a valuable tool compound for investigating the function of CFTR and its role in disease. Its advantages include its high potency and selectivity for CFTR, as well as its well-characterized mechanism of action. However, N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamideor-172 also has limitations, including its potential for off-target effects and its inability to fully recapitulate the effects of CFTR mutations seen in cystic fibrosis patients.

Future Directions

There are many potential future directions for research involving N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamideor-172. One area of interest is the development of new therapies for cystic fibrosis that target CFTR. N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamideor-172 could be used as a starting point for the development of new compounds that are more effective and have fewer side effects. Another area of interest is the investigation of the role of CFTR in other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma. N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamideor-172 could be used to study the effects of CFTR inhibition in these diseases and to identify potential new therapeutic targets. Finally, N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamideor-172 could be used in combination with other compounds to investigate the effects of CFTR inhibition in combination with other therapies.

Synthesis Methods

The synthesis of N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamideor-172 has been described in several publications. One commonly used method involves the reaction of 4-fluorobenzoyl chloride with 2-aminophenylchloroacetamide in the presence of a base such as triethylamine. The resulting product is then treated with oxalyl chloride and dimethylformamide to give N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamideor-172 in good yield and purity.

Scientific Research Applications

N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamideor-172 has been used extensively in scientific research to investigate the function of CFTR and its role in disease. It has been shown to inhibit CFTR-mediated chloride transport in various cell types, including airway epithelial cells. N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamideor-172 has also been used to study the effects of CFTR mutations on protein function and to investigate potential therapies for cystic fibrosis.

properties

IUPAC Name

N-[2-(2-chloroanilino)-2-oxoethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O2/c16-12-3-1-2-4-13(12)19-14(20)9-18-15(21)10-5-7-11(17)8-6-10/h1-8H,9H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHIYCUNKZOVNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CNC(=O)C2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamide

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